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Compound of Interest

Compound Name: Ethyl 2-fluoro-5-methylbenzoate

Cat. No.: B1463637 Get Quote

A thorough understanding of a compound's physical and chemical properties is paramount to

predicting its solubility behavior. Ethyl 2-fluoro-5-methylbenzoate is an aromatic ester with

the molecular formula C₁₀H₁₁FO₂.[1][2] Its structural characteristics, including the presence of a

fluorine atom and a methyl group on the benzene ring, influence its polarity and intermolecular

interactions, which in turn govern its solubility in various solvents.

Below is a summary of its key computed physicochemical properties, primarily sourced from

the PubChem database.[2]

Property Value Source

Molecular Weight 182.19 g/mol PubChem[2]

Molecular Formula C₁₀H₁₁FO₂ PubChem[2]

XLogP3 2.6 PubChem[2]

Hydrogen Bond Donor Count 0 PubChem[2]

Hydrogen Bond Acceptor

Count
2 PubChem[2]

Rotatable Bond Count 3 PubChem[2]

CAS Number 496841-90-8 PubChem[2]
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The XLogP3 value of 2.6 suggests that Ethyl 2-fluoro-5-methylbenzoate is more soluble in

organic solvents than in water, a typical characteristic of many esters used in pharmaceutical

synthesis.[2][3] The absence of hydrogen bond donors and the presence of two hydrogen bond

acceptors indicate its ability to interact with protic solvents, although it cannot form hydrogen

bonds with itself.[2][3]

Theoretical Frameworks for Solubility Prediction
In the absence of experimental data, theoretical models provide a valuable tool for estimating

solubility. These models are crucial in early-stage development for solvent screening and

process optimization.

Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are based on the principle that "like dissolves like."[4] Every

molecule is assigned three parameters:

δD (Dispersion): Energy from atomic forces.

δP (Polar): Energy from dipolar intermolecular forces.

δH (Hydrogen bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra)

between the HSP of two substances in the Hansen space can be calculated, with smaller

distances indicating higher affinity. While specific HSP values for Ethyl 2-fluoro-5-
methylbenzoate are not published, they can be estimated using group contribution methods.

UNIFAC Model
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution

method used to predict activity coefficients in non-ideal liquid mixtures.[5][6][7] This model is

particularly useful for predicting the solubility of a solid in a liquid. The molecule is broken down

into its constituent functional groups, and the interaction parameters between these groups are

used to calculate the activity coefficient, which is then used to determine the solubility.[7] For

Ethyl 2-fluoro-5-methylbenzoate, the relevant groups would include aromatic carbons, the

ester group, the fluorine group, and the methyl group.
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Experimental Determination of Solubility
To obtain definitive solubility data, experimental measurement is essential. The following

section details two common and reliable methods for determining the solubility of a solid

compound like Ethyl 2-fluoro-5-methylbenzoate in various solvents.

Gravimetric Method
The gravimetric method is a straightforward and widely used technique for solubility

determination.[8] It involves preparing a saturated solution, separating the dissolved solute

from the undissolved solid, and then determining the mass of the dissolved solute by

evaporating the solvent.

Preparation of Saturated Solution:

Add an excess amount of Ethyl 2-fluoro-5-methylbenzoate to a known volume of the

chosen solvent in a sealed container (e.g., a screw-cap vial).

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours)

to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer in a

temperature-controlled bath is recommended.

Phase Separation:

Allow the undissolved solid to settle.

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled

syringe to avoid temperature-induced precipitation.

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed,

clean, and dry container (e.g., an evaporating dish or a small beaker).

Solvent Evaporation and Quantification:

Record the weight of the container with the filtrate.

Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle

stream of nitrogen, or in a vacuum oven at a temperature that does not cause
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decomposition of the solute).

Once the solvent is completely evaporated, re-weigh the container with the dried solute.

Calculation:

The solubility can be calculated in terms of mass per volume (e.g., mg/mL) or other

relevant units.

Diagram of the Gravimetric Solubility Determination Workflow:
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Caption: Workflow for Gravimetric Solubility Determination.
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UV-Vis Spectrophotometry
For compounds that have a chromophore and absorb in the UV-Visible range,

spectrophotometry offers a rapid and sensitive method for solubility determination. This method

relies on Beer-Lambert Law, which states that the absorbance of a solution is directly

proportional to the concentration of the analyte.

Determine Wavelength of Maximum Absorbance (λmax):

Prepare a dilute solution of Ethyl 2-fluoro-5-methylbenzoate in the chosen solvent.

Scan the solution using a UV-Vis spectrophotometer to find the wavelength at which

absorbance is highest (λmax).

Prepare a Calibration Curve:

Prepare a series of standard solutions of known concentrations of Ethyl 2-fluoro-5-
methylbenzoate in the chosen solvent.

Measure the absorbance of each standard solution at the predetermined λmax.

Plot a graph of absorbance versus concentration. This should yield a linear relationship.

Prepare and Analyze the Saturated Solution:

Prepare a saturated solution as described in the gravimetric method (Step 1).

After equilibration, withdraw and filter a sample of the supernatant (Step 2 of the

gravimetric method).

Dilute a precise volume of the clear filtrate with a known volume of the solvent to bring the

absorbance within the linear range of the calibration curve.

Measure the absorbance of the diluted solution at λmax.

Calculation:
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Use the equation of the line from the calibration curve to determine the concentration of

the diluted sample.

Calculate the concentration of the original saturated solution by accounting for the dilution

factor.

Diagram of the UV-Vis Spectrophotometry Workflow:
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Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion
While direct experimental solubility data for Ethyl 2-fluoro-5-methylbenzoate is not

extensively published, this guide provides a robust framework for both predicting and

experimentally determining its solubility profile. The physicochemical properties suggest a

preference for organic solvents. For precise data, the detailed gravimetric and UV-Vis

spectrophotometry protocols offer reliable methods for generating this crucial information. For

early-stage research and development, theoretical models like Hansen Solubility Parameters

and UNIFAC can provide valuable initial estimates for solvent screening. By employing these

methodologies, researchers and drug development professionals can effectively characterize

the solubility of Ethyl 2-fluoro-5-methylbenzoate to support further development and

application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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